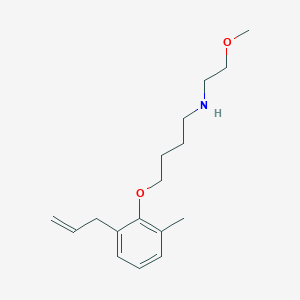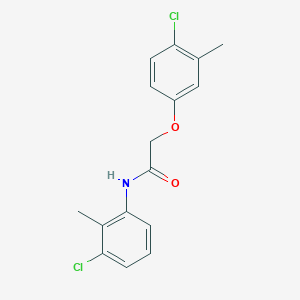
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptors in the body.
Mécanisme D'action
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine selectively activates the CB2 receptors in the body, which are primarily found in immune cells and peripheral tissues. CB2 activation leads to a reduction in inflammation and pain perception, as well as an increase in neuroprotective and anti-inflammatory effects. This compound has been shown to have a higher affinity for CB2 receptors than other synthetic cannabinoids, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in pain perception, inflammation, and oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a lower potential for abuse and addiction than other synthetic cannabinoids, making it a safer option for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has several advantages for lab experiments, including its high selectivity for CB2 receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its limited solubility and potential for degradation over time.
Orientations Futures
There are several future directions for research on 4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, including further studies on its potential therapeutic applications in pain, inflammation, and neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and its potential effects on other physiological systems in the body. Finally, further studies are needed to optimize the synthesis method for this compound and to develop new analogs with improved therapeutic properties.
Méthodes De Synthèse
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine can be synthesized using a multi-step process that involves the reaction of 2-allyl-6-methylphenol with 2-chloroethylamine hydrochloride to form 4-(2-allyl-6-methylphenoxy)-N-(2-chloroethyl)-1-butanamine. This compound is then reacted with sodium methoxide and methanol to form this compound, which is this compound.
Applications De Recherche Scientifique
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-16-10-7-9-15(2)17(16)20-13-6-5-11-18-12-14-19-3/h4,7,9-10,18H,1,5-6,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBKPGSULLTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)

![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)


![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)
![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

